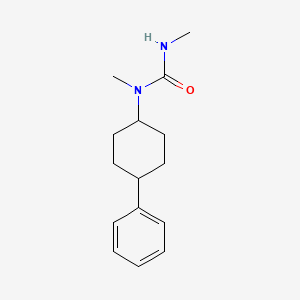

1,3-Dimethyl-1-(4-phenylcyclohexyl)urea

Description

1,3-Dimethyl-1-(4-phenylcyclohexyl)urea is a substituted urea derivative characterized by a dimethylurea backbone and a 4-phenylcyclohexyl substituent. Urea derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capacity and structural versatility.

Properties

IUPAC Name |

1,3-dimethyl-1-(4-phenylcyclohexyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-16-15(18)17(2)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAWZUGEEZHQSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)C1CCC(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

1,3-Dimethyl-1-(4-phenylcyclohexyl)urea belongs to the class of urea derivatives, which are known for their diverse biological activities. The compound's structure features a dimethyl group and a phenylcyclohexyl moiety, contributing to its unique pharmacological properties.

Soluble Epoxide Hydrolase Inhibition

Recent studies have highlighted the role of urea derivatives as soluble epoxide hydrolase (sEH) inhibitors. Research indicates that compounds similar to 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea can effectively inhibit sEH, which is implicated in various inflammatory processes and diseases such as sepsis.

- Case Study : A study identified memantyl urea derivatives, including compounds structurally related to 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea, demonstrating potent inhibition of sEH with IC50 values as low as 0.4 nM. This suggests potential therapeutic applications in managing inflammatory conditions .

JAK2 V617F Inhibition

Another significant application of urea derivatives is their ability to modulate the activity of the JAK2 V617F variant, which is associated with myeloproliferative neoplasms. Compounds that share structural similarities with 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea have been investigated for their efficacy in inhibiting this variant.

- Research Findings : Urea compounds have shown promise in clinical settings for treating conditions like polycythemia vera and essential thrombocythemia by targeting the JAK2 pathway, highlighting their potential in cancer therapy .

Data Tables

| Compound | Target | IC50 (nM) | Application |

|---|---|---|---|

| 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea | Soluble Epoxide Hydrolase | 0.4 | Anti-inflammatory |

| Memantyl urea derivative | JAK2 V617F | 10 | Cancer therapy |

Safety and Efficacy Profiles

The safety profiles of urea derivatives are critical for their development as therapeutic agents. Studies have shown that modifications to the urea structure can enhance metabolic stability and reduce toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea with key analogs, focusing on substituents, molecular properties, and functional implications.

Table 1. Comparative Analysis of Urea Derivatives

*Estimated based on structural analogs.

Structural and Functional Differences

Substituent Effects on Polarity: The 4-oxocyclohexyl group in 3,3-Dimethyl-1-(4-oxocyclohexyl)urea introduces a ketone, increasing polarity (density = 1.1 g/cm³) compared to the phenyl group in the target compound, which likely reduces aqueous solubility .

Hydrogen-Bonding and Crystal Packing: The nitro group in 1,3-Dicyclohexyl-1-(4-nitrobenzoyl)urea facilitates intermolecular N–H⋯O and C–H⋯O hydrogen bonds, as observed in its crystal structure . Such interactions are critical for solid-state stability but may reduce solubility in nonpolar solvents.

Electron-Withdrawing vs.

Physicochemical Property Trends

- Molecular Weight and Bulkiness : Bulky substituents (e.g., diisopropylphenyl in 145410-26-0) increase molecular weight and steric hindrance, which may reduce diffusion rates across biological membranes .

- Boiling Points : Higher boiling points (e.g., 626°C for 145410-26-0) correlate with increased molecular complexity and stronger intermolecular forces .

Research Implications and Gaps

While the provided evidence highlights critical trends, direct experimental data for 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea—such as solubility, synthetic routes, and biological activity—remain sparse. Further studies should explore:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1,3-dimethyl-1-(4-phenylcyclohexyl)urea, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via urea-forming reactions, such as coupling substituted cyclohexylamines with dimethylcarbamoyl chloride. Key steps include:

- Using anhydrous solvents (e.g., dichloromethane or ethanol) to minimize hydrolysis of intermediates .

- Employing triethylamine as a base to scavenge HCl and drive the reaction to completion .

- Optimizing yields by controlling temperature (0–25°C) and reagent stoichiometry (1:1.2 molar ratio of amine to carbamoyl chloride) .

- Characterization : Confirm purity via HPLC (>95%) and structural identity using H/C NMR. For example, the cyclohexyl protons resonate at δ 1.2–2.1 ppm, while the dimethylurea group shows a singlet at δ 2.8–3.1 ppm .

Q. How can researchers characterize the physicochemical properties of 1,3-dimethyl-1-(4-phenylcyclohexyl)urea?

- Key Parameters :

- Solubility : Test in polar (water, DMSO) and nonpolar solvents (hexane) using gravimetric analysis. The compound is likely hydrophobic due to the cyclohexyl-phenyl moiety .

- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures. Related urea analogs show melting points between 90–200°C .

- LogP : Calculate via reverse-phase HPLC or software tools (e.g., ChemAxon) to estimate lipophilicity, critical for bioavailability studies .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure .

- Conduct reactions in a fume hood due to potential volatility of intermediates .

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods aid in designing derivatives of 1,3-dimethyl-1-(4-phenylcyclohexyl)urea with enhanced bioactivity?

- Approach :

- Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

- Apply molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., kinases or GPCRs) .

- Validate predictions via synthesis and in vitro assays, focusing on substituents at the cyclohexyl or phenyl rings .

Q. What experimental strategies resolve contradictions in bioactivity data across different studies?

- Troubleshooting :

- Batch Variability : Ensure compound purity (>98%) via LC-MS and control for hygroscopicity .

- Assay Conditions : Standardize cell lines, incubation times, and solvent concentrations (e.g., DMSO ≤0.1% v/v) .

- Statistical Design : Implement factorial experiments to isolate variables (e.g., pH, temperature) using tools like JMP or Minitab .

Q. How can hybrid analogs combining urea and heterocyclic moieties improve pharmacological profiles?

- Case Study : Replace the phenyl group with a morpholine-triazine system (as in Pfizer’s patented analogs) to enhance solubility and target engagement .

- Synthetic Route :

- Introduce heterocycles via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

- Monitor regioselectivity using F NMR for fluorine-containing intermediates .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Engineering Considerations :

- Optimize mixing efficiency in batch reactors to prevent racemization .

- Use membrane separation technologies (e.g., nanofiltration) to purify intermediates without column chromatography .

- Validate chiral purity via chiral HPLC or circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.